2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC14475482
InChI: InChI=1S/C21H22ClNO2/c22-19-10-4-2-8-16(19)14-21(25)18-15-23(12-6-1-7-13-24)20-11-5-3-9-17(18)20/h2-5,8-11,15,24H,1,6-7,12-14H2/i3D,5D,9D,11D,15D
SMILES:
Molecular Formula: C21H22ClNO2
Molecular Weight: 360.9 g/mol

2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5

CAS No.:

Cat. No.: VC14475482

Molecular Formula: C21H22ClNO2

Molecular Weight: 360.9 g/mol

* For research use only. Not for human or veterinary use.

2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 -

Specification

Molecular Formula C21H22ClNO2
Molecular Weight 360.9 g/mol
IUPAC Name 2-(2-chlorophenyl)-1-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]ethanone
Standard InChI InChI=1S/C21H22ClNO2/c22-19-10-4-2-8-16(19)14-21(25)18-15-23(12-6-1-7-13-24)20-11-5-3-9-17(18)20/h2-5,8-11,15,24H,1,6-7,12-14H2/i3D,5D,9D,11D,15D
Standard InChI Key RFHPYWJZEUWQOM-JFISFECYSA-N
Isomeric SMILES [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)CC3=CC=CC=C3Cl)[2H])[2H]
Canonical SMILES C1=CC=C(C(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO)Cl

Introduction

Structural and Chemical Properties

2-(2-Chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 belongs to the indole-derived synthetic cannabinoid family, which mimics the effects of natural cannabinoids by interacting with CB1 and CB2 receptors . Its structure comprises:

  • A 2-chlorophenyl group attached to a ketone moiety.

  • An indole core substituted with a 5-hydroxypentyl chain at the 1-position.

  • Five deuterium atoms at positions 2, 4, 5, 6, and 7 of the ethanone backbone.

The deuterium labeling serves as a critical feature for isotopic tracing in mass spectrometry (MS)-based assays, enabling precise quantification in biological matrices .

Table 1: Key Structural Features

ComponentDescription
Core StructureIndole ring with 5-hydroxypentyl and 2-chlorophenyl substituents
Deuterium Positions2, 4, 5, 6, 7 (ethanone backbone)
Functional GroupsKetone, hydroxyl, chlorophenyl

Role of Deuterium Labeling in Analytical Chemistry

Deuterated analogs like this compound are indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for several reasons:

  • Internal Standards: They compensate for matrix effects and instrument variability during quantitative analysis .

  • Metabolic Studies: Deuterium’s stability allows tracking of parent compounds and metabolites without isotopic interference .

  • Enhanced Sensitivity: The mass shift caused by deuterium improves signal-to-noise ratios in complex biological samples .

For example, the FDA’s validated method for synthetic cannabinoid detection in urine employs deuterated internal standards such as JWH-018-d9 and AM-2201-d5, which share structural and functional similarities with the target compound .

Analytical Detection via LC-MS/MS

The compound’s detection aligns with established protocols for synthetic cannabinoids:

Sample Preparation

Urine samples are diluted and purified to remove interfering substances. Protein precipitation or solid-phase extraction (SPE) may be used .

Chromatographic Conditions

  • Column: Sunshell® RP-AQUA (2.6 µm, 2.1 mm × 10 cm) or equivalent .

  • Mobile Phase: Gradient elution with acetonitrile and ammonium formate buffer.

Mass Spectrometric Parameters

  • Ionization: Electrospray ionization (ESI) in positive mode .

  • Transitions: Monitoring specific precursor-to-product ion transitions (e.g., m/z 351 → 155 for JWH-018-d9 ).

Table 2: Hypothetical MS Transitions for the Target Compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
356.2127.130
356.2185.045

Applications in Forensic Toxicology

Deuterated synthetic cannabinoids are pivotal in:

  • Workplace Drug Testing: Differentiating between synthetic cannabinoids and their metabolites in urine .

  • Pharmacokinetic Studies: Assessing absorption, distribution, and elimination kinetics using isotopic tracers .

  • Regulatory Compliance: Validating detection methods to meet forensic and clinical standards .

Synthesis and Deuterium Incorporation

While synthetic routes for non-deuterated analogs are well-documented, deuterium labeling typically involves:

  • Deuterated Reagents: Using deuterium oxide (D₂O) or deuterated solvents during synthesis.

  • Post-Synthetic Modification: Hydrogen-deuterium exchange at specific positions under controlled conditions .

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